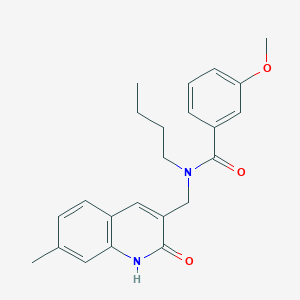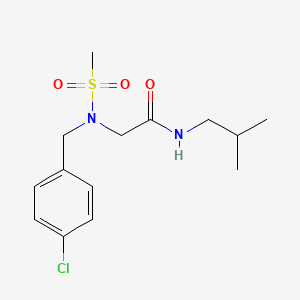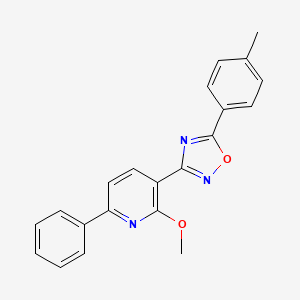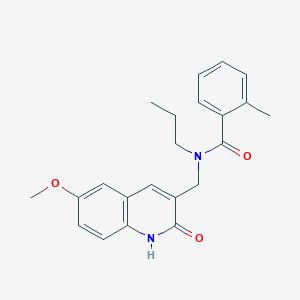
4-(3-(azepan-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(azepan-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide, commonly known as APB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been used in various biochemical and physiological studies.
Mecanismo De Acción
APB acts as a positive allosteric modulator of GABA receptors. It enhances the activity of GABA receptors by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA. This leads to increased inhibitory neurotransmission, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
APB has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects, which are likely due to its modulation of GABA receptors. APB has also been shown to have anticonvulsant effects, which may be due to its ability to enhance inhibitory neurotransmission. Additionally, APB has been shown to have analgesic effects, which may be due to its modulation of pain pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APB has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which means that there is a large body of literature on its properties and effects. Additionally, APB has been shown to have specific effects on GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
However, there are also some limitations to using APB in lab experiments. One limitation is that it is a relatively large and complex molecule, which can make it difficult to use in certain experimental systems. Additionally, APB has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for APB research. One area of interest is the development of more selective APB analogs that can be used to study specific subtypes of GABA receptors. Additionally, there is interest in using APB to study the role of GABA receptors in various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Finally, there is interest in using APB as a tool for developing new drugs that target GABA receptors for therapeutic purposes.
Conclusion:
In conclusion, APB is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of GABA receptors, which are important neurotransmitter receptors in the brain. APB has a variety of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and analgesic effects. While there are some limitations to using APB in lab experiments, it remains a useful tool for studying the role of GABA receptors in various physiological and pathological processes. There are several future directions for APB research, including the development of more selective analogs and the use of APB in drug development.
Métodos De Síntesis
APB can be synthesized by reacting N-propylbenzenesulfonamide with 3-bromo-3-oxopropylamine in the presence of a base. The resulting compound is then treated with sodium azide to form APB. This method has been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
APB has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA receptors, which are important neurotransmitter receptors in the brain. APB has also been used to study the role of GABA receptors in the regulation of anxiety, depression, and addiction. Additionally, APB has been used to study the role of GABA receptors in the regulation of sleep.
Propiedades
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-13-19-24(22,23)17-10-7-16(8-11-17)9-12-18(21)20-14-5-3-4-6-15-20/h7-8,10-11,19H,2-6,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUHRDNIRCHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)










![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)